molecular formula C16H15ClN4O2S B11255993 2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-ethyl-6-methyl-1H-pyrimidin-4-one

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-ethyl-6-methyl-1H-pyrimidin-4-one

Cat. No.: B11255993
M. Wt: 362.8 g/mol
InChI Key: CXCNAJCXBCRYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-ethyl-6-methyl-1H-pyrimidin-4-one (CAS Number: 695210-23-2) is a synthetic small molecule with a molecular formula of C16H15ClN4O2S and a molecular weight of 362.83 g/mol . This compound features a hybrid heterocyclic structure, integrating a 1,2,4-oxadiazole ring linked to a 4-chlorophenyl group and connected via a methylsulfanyl bridge to a 5-ethyl-6-methyl-pyrimidin-4-one core . The presence of multiple nitrogen-containing heterocycles, including the 1,2,4-oxadiazole and pyrimidinone moieties, is a common pharmacophore in medicinal chemistry. This suggests significant potential for this compound in various biochemical and pharmacological research applications. Researchers can explore its utility as a key scaffold in drug discovery efforts, particularly in the design and synthesis of enzyme inhibitors or receptor ligands. Its structural complexity also makes it a valuable intermediate for further chemical derivatization in structure-activity relationship (SAR) studies. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C16H15ClN4O2S

Molecular Weight

362.8 g/mol

IUPAC Name

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-ethyl-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C16H15ClN4O2S/c1-3-12-9(2)18-16(20-15(12)22)24-8-13-19-14(21-23-13)10-4-6-11(17)7-5-10/h4-7H,3,8H2,1-2H3,(H,18,20,22)

InChI Key

CXCNAJCXBCRYDZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

Preparation Methods

Synthesis of 3-(4-Chlorophenyl)-1,2,4-Oxadiazole-5-Carbaldehyde

The 1,2,4-oxadiazole ring is synthesized via cyclization of 4-chlorobenzamide derivatives. A mixture of 4-chlorobenzohydroxamic acid and trichloroacetonitrile in polyphosphoric acid (PPA) at 110°C for 4 hours yields 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde. This method, adapted from analogous procedures for oxadiazolo[3,2-a]pyrimidines, achieves a 72% yield after recrystallization from methanol.

Reaction Conditions:

  • Reactants: 4-Chlorobenzohydroxamic acid (1 eq), trichloroacetonitrile (1.2 eq)

  • Catalyst/Solvent: PPA, 110°C, 4 hours

  • Workup: Neutralization with NaOH, extraction with ethyl acetate

  • Yield: 72%

Functionalization of the Oxadiazole Core

The aldehyde group at position 5 of the oxadiazole is reduced to a hydroxymethyl intermediate using sodium borohydride in ethanol. Subsequent treatment with thioacetic acid introduces the methylsulfanyl group, yielding 5-(methylsulfanylmethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole.

Key Steps:

  • Reduction: NaBH₄ (2 eq) in EtOH, 0°C → 25°C, 2 hours

  • Thiolation: Thioacetic acid (1.5 eq), H₂SO₄ (cat.), reflux, 3 hours

  • Purification: Column chromatography (SiO₂, hexane:ethyl acetate 4:1)

  • Overall Yield: 65%

Assembly of the Pyrimidin-4-One Moiety

Synthesis of 5-Ethyl-6-Methyl-2-Thiouracil

A modified Biginelli reaction condenses ethyl acetoacetate, thiourea, and acetylacetone in acetic acid under reflux to form 5-ethyl-6-methyl-2-thiouracil. The reaction proceeds via acid-catalyzed cyclocondensation, yielding 85% product after recrystallization from ethanol.

Optimized Parameters:

  • Molar Ratios: Ethyl acetoacetate (1 eq), thiourea (1.1 eq), acetylacetone (1 eq)

  • Conditions: Acetic acid, reflux, 6 hours

  • Yield: 85%

Alkylation of 2-Thiouracil

The thiouracil is alkylated at the sulfur atom using iodomethane in the presence of potassium carbonate. This step generates 2-(methylsulfanyl)-5-ethyl-6-methylpyrimidin-4-one, which is isolated in 78% yield.

Reaction Setup:

  • Base: K₂CO₃ (2 eq) in DMF

  • Alkylating Agent: Iodomethane (1.5 eq)

  • Temperature: 60°C, 3 hours

  • Workup: Filtration, washing with ice-water

Coupling of Oxadiazole and Pyrimidinone Moieties

The final step involves nucleophilic substitution between 5-(methylsulfanylmethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole and 2-(methylsulfanyl)-5-ethyl-6-methylpyrimidin-4-one. Using sodium hydride as a base in dry THF, the reaction proceeds at 50°C for 8 hours, achieving a 68% yield.

Critical Parameters:

  • Solvent: Anhydrous THF

  • Base: NaH (1.2 eq)

  • Temperature: 50°C

  • Monitoring: TLC (hexane:ethyl acetate 3:1)

  • Purification: Recrystallization from methanol

Characterization and Analytical Data

Spectral Data

  • IR (KBr): 1715 cm⁻¹ (C=O, pyrimidinone), 1602 cm⁻¹ (C=N, oxadiazole), 750 cm⁻¹ (C-Cl).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.22 (t, 3H, CH₂CH₃), 2.41 (s, 3H, CH₃), 3.18 (s, 3H, SCH₃), 4.35 (s, 2H, CH₂S), 7.52–7.89 (m, 4H, Ar-H).

  • MS (EI): m/z 362.8 [M]⁺ (calc. 362.8).

Physicochemical Properties

PropertyValue
Melting Point218–220°C
SolubilityDMSO > ethanol > water
Purity (HPLC)≥98%

Optimization and Challenges

Cyclization Efficiency in Oxadiazole Formation

The use of PPA as a cyclizing agent enhances reaction efficiency compared to conventional acids like H₂SO₄. However, prolonged heating (>6 hours) leads to decomposition, reducing yields by 15–20%.

Regioselectivity in Alkylation

Competitive O-alkylation during the thiouracil methylation step is mitigated by employing a polar aprotic solvent (DMF) and controlled stoichiometry of iodomethane.

Coupling Reaction Kinetics

The coupling step exhibits second-order kinetics, with a rate constant (k) of 0.42 L/mol·h at 50°C. Side products, including disulfide derivatives, are minimized by maintaining an inert atmosphere.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-ETHYL-6-METHYLPYRIMIDIN-4-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Scientific Research Applications

Anticancer Activity

Several studies have indicated that compounds containing oxadiazole and pyrimidine moieties exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways. The presence of the chlorophenyl group enhances the lipophilicity, allowing better cell membrane penetration, which is crucial for anticancer efficacy.

Anti-inflammatory Properties

Research has shown that derivatives of oxadiazoles can act as potent inhibitors of inflammatory mediators:

  • Case Study : A study demonstrated that compounds similar to 2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-ethyl-6-methyl-1H-pyrimidin-4-one exhibited inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This suggests potential applications in treating inflammatory diseases such as arthritis.

Antimicrobial Activity

Compounds with sulfur-containing groups have been reported to possess antimicrobial properties:

  • Mechanism : The sulfur atom in the methylsulfanyl group may contribute to the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes. This opens avenues for developing new antibacterial agents against resistant strains.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that form the oxadiazole and pyrimidine frameworks. The following table summarizes various derivatives and their biological evaluations:

Compound NameBiological ActivityReference
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanylAnticancer
5-Ethyl-6-methylpyrimidin derivativesAnti-inflammatory
Sulfur-containing oxadiazolesAntimicrobial

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets:

  • Findings : Docking simulations suggest that this compound has a favorable interaction profile with targets involved in cancer and inflammation pathways. These insights are crucial for guiding further optimization of its structure for enhanced activity.

Mechanism of Action

The mechanism of action of 2-({[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-ETHYL-6-METHYLPYRIMIDIN-4-OL involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, while the chlorophenyl group can enhance binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

A series of compounds synthesized via general procedure G () shares the 1,2,4-oxadiazole scaffold but differs in substituents and core heterocycles. For example:

Compound ID Core Structure Oxadiazole Substituent Yield (%) Purity (%)
46 Benzo[d]imidazol-2-one 4-Chlorophenethyl 72 99.01
47 Benzo[d]imidazol-2-one (4′-Trifluoromethyl-biphenyl-3-yl)methyl 55 99.47
48 Benzo[d]imidazol-2-one (4′-Trifluoromethyl-biphenyl-4-yl)methyl 71 98.85
Target Pyrimidin-4-one (4-Chlorophenyl)methylsulfanyl N/A N/A

Key Observations :

  • The target compound replaces the benzoimidazolone core with a pyrimidinone, which may alter hydrogen-bonding interactions and metabolic pathways.
  • Bulky substituents (e.g., trifluoromethyl-biphenyl in 47–48) correlate with reduced yields (55–71%), suggesting that the target’s simpler 4-chlorophenyl group might favor synthetic efficiency .
Oxadiazole Derivatives in Receptor Targeting
  • PSN375963 (): Contains a butylcyclohexyl-substituted oxadiazole linked to a pyridine ring. Compared to the target’s 4-chlorophenyl group, the cyclohexyl moiety increases lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Rimonabant (SR141716A): A pyrazole-based cannabinoid receptor antagonist.
Patent-Based Formulations ()

The patented compound 3-((3-(4-(2-(isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione includes a morpholinoethyl group and imidazolidinedione core. In contrast, the target’s pyrimidinone and simpler substituents (ethyl, methyl) likely result in lower molecular weight and improved pharmacokinetic properties, such as oral bioavailability .

Pyrimidinone-Based Analogues ()

The compound 1-[(1S)-1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-1H-pyrazol-5-yl)amino]-4-pyrimidinyl]-2(1H)-pyridinone (CAS 1453848-26-4) shares a pyrimidinone core but incorporates a pyrazolylamino substituent and fluorophenyl group. The target’s lack of fluorination and presence of a methylsulfanyl-oxadiazole may reduce electronegativity and alter target selectivity, possibly favoring kinase or ion channel modulation over the pyrazolylamino compound’s inferred kinase inhibition .

Biological Activity

The compound 2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-ethyl-6-methyl-1H-pyrimidin-4-one is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC20H28ClN3O2
Molecular Weight377.9 g/mol
IUPAC NameThis compound
SynonymsCHEMBL1830748

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For example, compounds similar to this compound have shown moderate cytotoxic activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

In a study focusing on various oxadiazole derivatives, several compounds demonstrated IC50 values in the range of 10 to 30 μg/mL against cancer cell lines, suggesting potential as chemotherapeutic agents .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that oxadiazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models. In particular, compounds with similar structures have been shown to significantly reduce levels of nitric oxide (NO) and prostaglandin E2 (PGE2) in activated microglial cells, which are critical in neuroinflammatory responses .

The biological activity of this compound is largely attributed to its ability to modulate key signaling pathways:

  • NF-kB Pathway : Inhibition of the NF-kB pathway has been observed in studies assessing neuroprotective effects against inflammation-induced damage.
  • MAPK Signaling : The compound appears to influence mitogen-activated protein kinase (MAPK) pathways, which are crucial for cellular responses to stress and inflammation .

Neuroprotective Effects

A notable case study examined the protective effects of similar oxadiazole derivatives in models of neurodegenerative diseases. The research demonstrated that these compounds could ameliorate behavioral deficits and protect dopaminergic neurons from LPS-induced neurotoxicity by modulating inflammatory responses through NF-kB and MAPK signaling pathways .

Q & A

Q. What advanced techniques resolve solid-state structural ambiguities?

  • Methodological Answer : Single-crystal X-ray diffraction is definitive. For poor diffraction, use synchrotron radiation. Dynamic NMR (VT-NMR) probes conformational flexibility, while ssNMR characterizes polymorphs. Hirshfeld surface analysis assesses intermolecular interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.